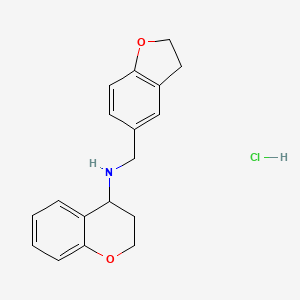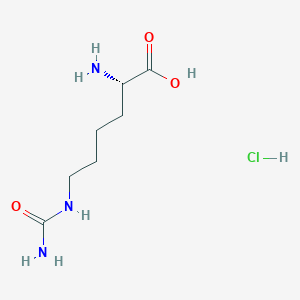
2-phenyl-N-quinolin-6-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-N-quinolin-6-ylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities . The structure of this compound consists of a quinoline ring fused with a benzamide moiety, making it a unique compound with potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-quinolin-6-ylbenzamide can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 2-phenyl-N-quinolin-6-ylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
科学的研究の応用
作用機序
The mechanism of action of 2-phenyl-N-quinolin-6-ylbenzamide involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid cell death . Additionally, it may interfere with specific signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Quinoline: A basic structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Benzamide: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness: 2-phenyl-N-quinolin-6-ylbenzamide stands out due to its unique combination of a quinoline ring and a benzamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
特性
IUPAC Name |
2-phenyl-N-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(24-18-12-13-21-17(15-18)9-6-14-23-21)20-11-5-4-10-19(20)16-7-2-1-3-8-16/h1-15H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQFEWRJRQGGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)

![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)



![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)


![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)

